

Application Notes and Protocols for O-Methylhydroxylamine in Oxime Ligation

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Compound of Interest

Compound Name: O-Methylhydroxylamine

Cat. No.: B10779315

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Introduction

Oxime ligation is a robust and highly selective bioorthogonal conjugation reaction utilized for the site-specific modification of biomolecules.^[1] This chemoselective reaction occurs between an aminooxy group, such as that in **O-Methylhydroxylamine**, and an aldehyde or ketone to form a stable oxime bond.^{[1][2][3]} Its utility in bioconjugation is significant due to the mild reaction conditions, high chemoselectivity, and the hydrolytic stability of the resulting linkage.^{[1][2][3]} This technique is instrumental in a variety of applications, including the development of antibody-drug conjugates (ADCs), PET imaging agents, and hydrogels, as well as in fundamental studies of protein function.^[1] **O-Methylhydroxylamine** is a valuable reagent in this context, particularly for general bioconjugation in aqueous solutions due to its high water solubility, which simplifies reaction setup and purification.^[3]

Principle of the Reaction

The core of oxime ligation is the reaction between the nucleophilic aminooxy group (-O-NH₂) of **O-Methylhydroxylamine** and an electrophilic carbonyl group (aldehyde or ketone) on a target biomolecule to form a stable oxime linkage (-O-N=C-).^{[1][2][3]} The reaction is typically performed in aqueous buffers at a slightly acidic to neutral pH.^[1] The rate of oxime ligation can be significantly accelerated by the use of nucleophilic catalysts, such as aniline and its derivatives.^{[1][4][5][6]}

Key Advantages of Oxime Ligation:

- **High Chemoselectivity:** The reaction is highly specific between the aminooxy and carbonyl groups, minimizing side reactions with other functional groups present in proteins and other biomolecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Mild Reaction Conditions:** The ligation can be performed under biocompatible conditions, preserving the structure and function of the biomolecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Stable Oxime Bond:** The resulting oxime bond is highly stable under physiological conditions, offering greater stability than corresponding imine or hydrazone bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is highly dependent on pH and the presence of a catalyst. The following tables summarize key quantitative data for reaction optimization.

Parameter	Condition	Effect on Reaction Rate	Reference(s)
pH	pH 4.5	Optimal for uncatalyzed reactions	[2][8]
pH 7.0	Significantly slower for uncatalyzed reactions	[8]	
pH 4.5 (aniline catalyzed)	~400-fold increase vs. uncatalyzed at neutral pH	[2]	
pH 7.0 (aniline catalyzed)	~40-fold increase vs. uncatalyzed at neutral pH	[2]	
Catalyst	Aniline (100 mM) at pH 7.0	~40-fold rate increase	[2]
p-Phenylenediamine (pPDA) at neutral pH	Superior catalyst, faster reaction rate than aniline	[2]	
m-Phenylenediamine (mPDA) (100 mM)	~2.5 times more efficient than aniline at the same concentration	[6]	

Conjugate	Half-life (t _{1/2}) at pD 7.0	Reference(s)
Oxime	25 days	[9]
Acetylhydrazone	2 hours	[9]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with a Protein

This protocol describes a general method for conjugating an **O-Methylhydroxylamine**-functionalized molecule to a protein containing a carbonyl group.

Materials:

- Protein containing an aldehyde or ketone group
- **O-Methylhydroxylamine** hydrochloride
- Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 6.0-7.0[5]
- Catalyst (optional): Aniline or p-phenylenediamine (pPDA) stock solution (e.g., 100 mM in DMSO or aqueous buffer)[5][6]
- Purification system (e.g., size-exclusion chromatography, dialysis)[5]

Procedure:

- Protein Preparation: Dissolve the protein containing the carbonyl group in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 μ M).[1]
- Reactant Addition: Add the **O-Methylhydroxylamine** hydrochloride to the protein solution. A 5- to 20-fold molar excess of the aminooxy compound is typically used.[1]
- Catalyst Addition (Optional but Recommended): To accelerate the reaction, especially at neutral pH, add the catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.[1][5]
- Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactants and whether a catalyst is used.[1][3]
- Monitoring the Reaction: Monitor the reaction progress by a suitable analytical method such as LC-MS or SDS-PAGE to confirm the formation of the conjugate.[1][5]
- Purification: Purify the protein conjugate from unreacted small molecules and catalyst using an appropriate chromatography method (e.g., size-exclusion chromatography) or dialysis.[1][5]

Protocol 2: Monitoring Oxime Ligation by Reverse-Phase HPLC (RP-HPLC)

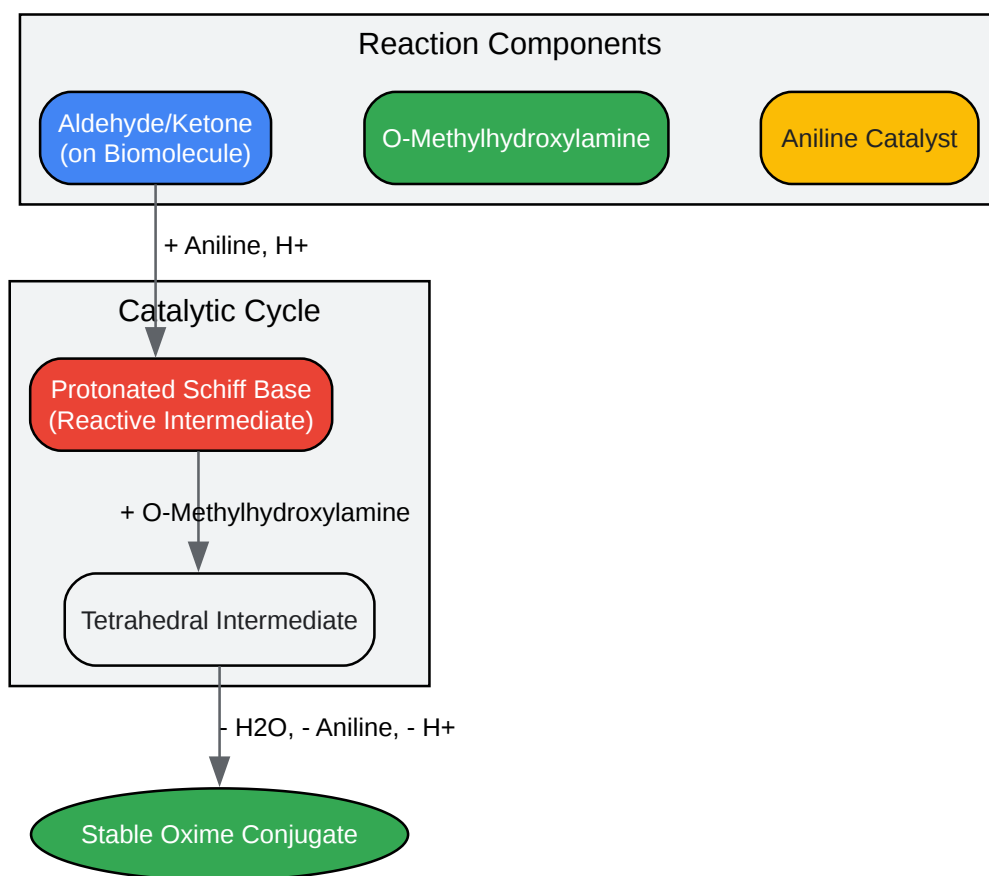
This protocol provides a method for monitoring the progress of an oxime ligation reaction.^[8]

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of the aldehyde or ketone-containing molecule in the reaction buffer.
 - Prepare a stock solution of **O-Methylhydroxylamine** in the same buffer.
 - If using a catalyst, prepare a stock solution of the catalyst (e.g., aniline) in the same buffer.^[8]
- Reaction Setup:
 - At time zero, mix the reactant and catalyst solutions to initiate the reaction.
 - At various time points, withdraw aliquots of the reaction mixture.
- Sample Quenching and Analysis:
 - Quench the reaction in the aliquots, for example, by dilution with a suitable mobile phase.
 - Analyze the samples by RP-HPLC to separate the starting materials from the oxime product.
- Data Analysis:
 - Quantify the amount of product formed at each time point by integrating the respective peak areas.
 - Plot the product concentration versus time to determine the reaction kinetics.

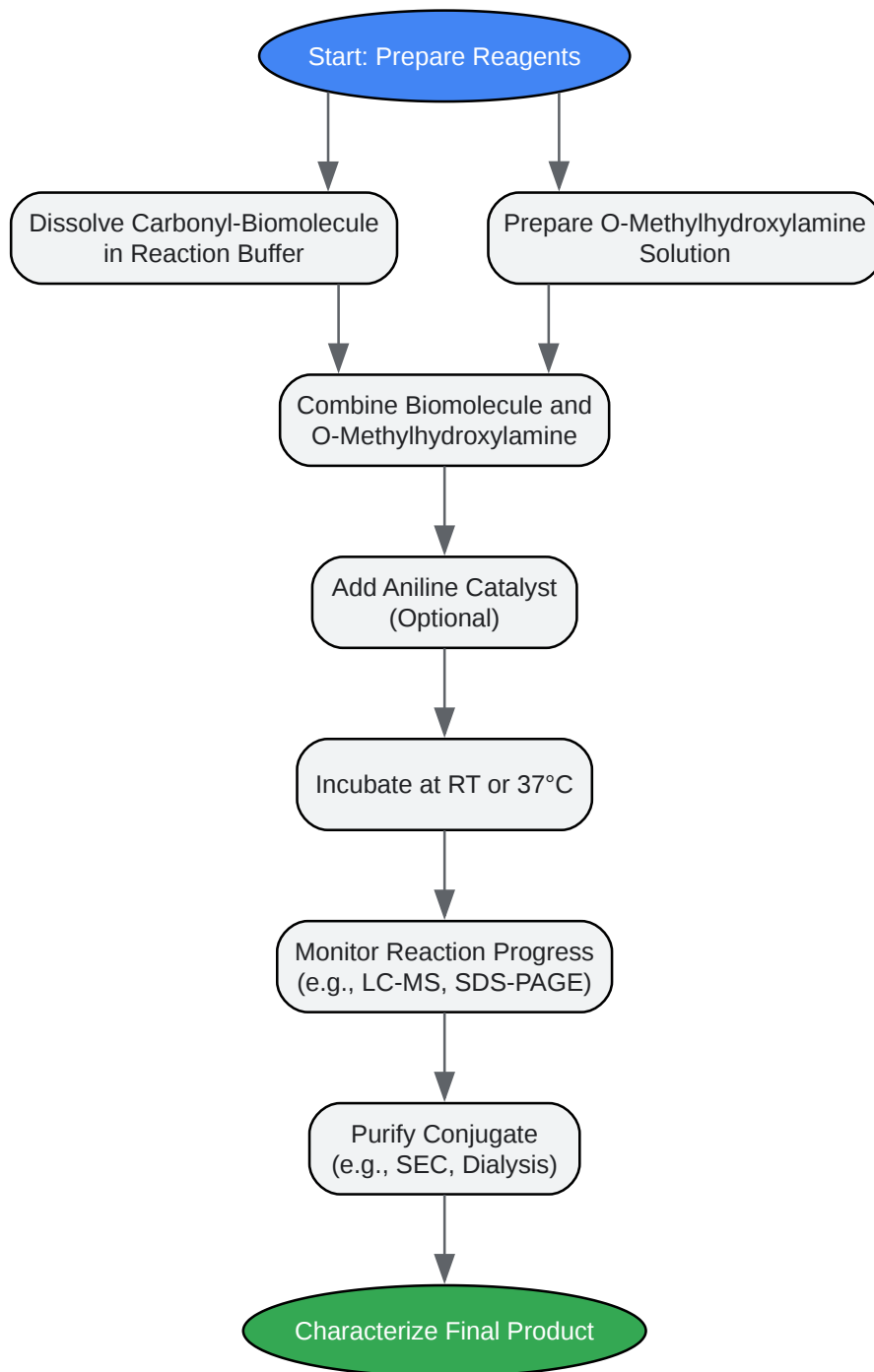
Visualizations

Mechanism of Aniline-Catalyzed Oxime Ligation

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Caption: Aniline-catalyzed oxime ligation mechanism.

Experimental Workflow for Bioconjugation

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Caption: General experimental workflow for oxime ligation.

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